1-(Azetidine-3-carbonyl)azepane

Beschreibung

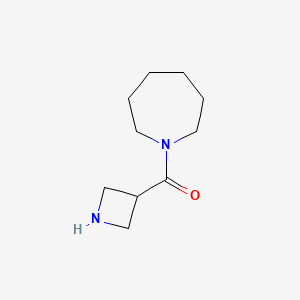

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

azepan-1-yl(azetidin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10(9-7-11-8-9)12-5-3-1-2-4-6-12/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQCYRFSJQQSKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 1 Azetidine 3 Carbonyl Azepane

Ring-Opening Reactions of the Azetidine (B1206935) Moiety

The four-membered azetidine ring is characterized by significant ring strain, estimated to be around 25.4 kcal/mol, making it susceptible to ring-opening reactions. rsc.org This strain, while less than that of an aziridine (B145994) ring, is a primary driver of its reactivity. rsc.orgresearchwithrutgers.comrsc.org

Nucleophilic Ring-Opening Mechanisms and Regioselectivity

The ring-opening of azetidines, particularly when activated as azetidinium ions, is a key transformation. organic-chemistry.org Nucleophilic attack can proceed via two main pathways, with the regioselectivity being influenced by electronic and steric factors. magtech.com.cn

Generally, in nucleophilic ring-opening reactions of unsymmetrically substituted azetidines, the nucleophile attacks the carbon atom adjacent to the nitrogen that can best stabilize a positive charge in the transition state. magtech.com.cn For azetidinium ions lacking a substituent at the C-4 position, nucleophiles tend to attack this less sterically hindered position. organic-chemistry.org Conversely, the presence of a substituent at C-4 can direct the nucleophilic attack to the C-2 position. organic-chemistry.org

The mechanism often involves an SN2-type pathway, especially with Lewis acid activation, leading to an inversion of stereochemistry at the center of attack. iitk.ac.in Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in rationalizing and predicting the regioselectivity of these reactions, which are sensitive to the substitution pattern on the ring and the nature of the incoming nucleophile. organic-chemistry.orgnih.gov In the context of 1-(Azetidine-3-carbonyl)azepane, the carbonyl group at the 3-position is an electron-withdrawing group that influences the electronic properties of the azetidine ring. Nucleophilic attack is anticipated to occur at either the C-2 or C-4 position, with the precise outcome depending on the reaction conditions and the nucleophile employed.

An intramolecular variation of this reaction has also been reported, where a pendant nucleophile on a substituent attacks the azetidine ring, leading to decomposition or rearrangement products. nih.gov For instance, N-substituted azetidines with a nearby amide group have been shown to undergo acid-mediated intramolecular ring-opening. nih.gov

Transition Metal-Catalyzed Ring-Opening Transformations

Transition metals, particularly palladium, are effective catalysts for the ring-opening of azetidines. rsc.org These reactions often proceed through an oxidative addition of the metal to a C-N bond of the strained ring. mdpi.com For example, Pd(0) can catalyze the isomerization of N-tosylazetidines. mdpi.com While much of the research has focused on aziridines, the principles are applicable to azetidines. mdpi.com Nickel catalysts have also been employed for the cross-coupling of N-sulfonyl azetidines with organozinc reagents. mdpi.com These catalytic systems offer a powerful method for cleaving the C-N bond of the azetidine ring in this compound and forming new carbon-carbon or carbon-heteroatom bonds.

Ring-Expansion Reactions of Azetidine to Azepane Analogs

Ring-expansion reactions provide a powerful synthetic route from strained four-membered rings to larger, more complex heterocyclic systems. bohrium.com Specifically, azetidines can be transformed into azepanes through carefully designed reaction sequences. nih.govbohrium.comresearchgate.net A common strategy involves the formation of a bicyclic azetidinium ion intermediate, which then undergoes regioselective ring-opening by a nucleophile. nih.govbohrium.com

For example, an azetidine bearing a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation to form a 1-azoniabicyclo[3.2.0]heptane intermediate. nih.gov Subsequent nucleophilic attack on this intermediate can lead to a mixture of pyrrolidines and azepanes, with the product distribution depending on the substitution pattern and the nucleophile. nih.govresearchgate.net The regioselective control of this nucleophilic attack is crucial for selectively producing azepanes. bohrium.com The presence of certain substituents, such as a trifluoromethyl group, can influence the regioselectivity of the ring-opening of the bicyclic azetidinium intermediate, favoring the formation of azepanes. researchgate.net

Transformations Involving the Azepane Ring System

The seven-membered azepane ring, while not possessing the high ring strain of azetidine, has its own characteristic reactivity. nih.govresearchgate.net The synthesis of functionalized azepanes is an active area of research, often involving ring-closing or ring-expansion strategies. nih.govresearchgate.netresearchgate.net Once formed, the azepane ring in a molecule like this compound can undergo various transformations.

The nitrogen atom of the azepane ring is a nucleophilic and basic center. It can be protonated, alkylated, or acylated. The ring can also participate in reactions such as intramolecular reductive aminations to form bicyclic systems, although this can sometimes lead to the formation of more stable N,O-acetals as side products depending on the substrate. nih.gov The conformational flexibility of the azepane ring, which can exist in chair and boat conformations, can influence the stereochemical outcome of reactions at the ring atoms. slideshare.net

Reactivity of the Carbonyl Linker and Peripheral Functional Groups

The amide carbonyl group linking the azetidine and azepane rings is a key functional feature. Amides are generally less reactive towards nucleophiles than ketones or aldehydes. youtube.com However, the carbonyl carbon is still electrophilic and can be attacked by strong nucleophiles. tib.eu

The reactivity of this amide can be influenced by the nature of the nitrogen substituents. In this compound, both nitrogen atoms are part of aliphatic rings. The lone pair on the azepane nitrogen can participate in resonance with the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.

Reactions involving the carbonyl group could include:

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine. tib.eu

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield azetidine-3-carboxylic acid and azepane. The stability of the azetidine ring under these conditions would be a critical factor. nih.gov

Strain-Driven Reactivity Profiles of the Fused Heterocyclic System

The reactivity of this compound is fundamentally influenced by the strain inherent in the four-membered azetidine ring. rsc.orgresearchwithrutgers.comrsc.org This ring strain, approximately 25.2-25.4 kcal/mol, makes the azetidine ring significantly more reactive than its five-membered (pyrrolidine) or six-membered (piperidine) counterparts. rsc.orgresearchgate.net This inherent strain facilitates reactions that involve the cleavage of the C-N bonds of the azetidine ring, as this relieves the strain. rsc.orgnih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Azetidine 3 Carbonyl Azepane

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For 1-(Azetidine-3-carbonyl)azepane, techniques such as electrospray ionization (ESI) are typically employed due to their soft ionization nature, which minimizes fragmentation and preserves the molecular ion.

The expected molecular formula for this compound is C₁₀H₁₈N₂O. The calculated exact mass of the protonated molecule, [M+H]⁺, would be compared against the experimentally measured value. A close correlation between the calculated and observed mass, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. In the mass spectra of amides, a common fragmentation pattern involves the cleavage of the C-N bond, which can provide additional structural information. libretexts.org For amides with an odd number of nitrogen atoms, the molecular weight will be odd, a principle known as the Nitrogen Rule. libretexts.org

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₁₉N₂O⁺ | 183.1492 |

| [M+Na]⁺ | C₁₀H₁₈N₂ONa⁺ | 205.1311 |

Note: This table represents theoretical values. Actual experimental data would be required for definitive confirmation.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Connectivity and Relative Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the connectivity of atoms within a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is utilized to assemble the structural puzzle of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum would reveal distinct signals for the protons of the azetidine (B1206935) and azepane rings. The protons on the carbons adjacent to the nitrogen atoms and the carbonyl group are expected to be deshielded, appearing at a lower field (higher ppm values). libretexts.org Specifically, the protons of the azetidine ring are anticipated to show characteristic shifts, with the methine proton at the 3-position being of particular interest. chemicalbook.com The azepane ring protons would likely appear as a series of complex multiplets due to their conformational flexibility. uq.edu.au

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the amide is expected to resonate in the range of 160-180 ppm. libretexts.org The carbons of the azetidine ring will have characteristic shifts, influenced by the ring strain and the nitrogen atom. nih.gov Similarly, the carbons of the azepane ring will have distinct chemical shifts.

Multi-Dimensional NMR (COSY, HSQC, HMBC):

Correlation Spectroscopy (COSY): This experiment establishes proton-proton coupling networks, allowing for the tracing of proton connectivity within the azetidine and azepane rings separately.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom, aiding in the assignment of carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. A key correlation would be expected between the protons on the carbons adjacent to the azepane nitrogen and the carbonyl carbon, as well as between the azetidine-3-methine proton and the carbonyl carbon, confirming the amide linkage between the two heterocyclic rings.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Azetidine-2,4 | ~3.8 - 4.2 | ~53 - 57 |

| Azetidine-3 | ~3.5 - 3.9 | ~38 - 42 |

| Carbonyl | - | ~170 - 175 |

| Azepane-2,7 | ~3.3 - 3.7 | ~45 - 50 |

| Azepane-3,6 | ~1.5 - 1.9 | ~27 - 31 |

| Azepane-4,5 | ~1.5 - 1.9 | ~25 - 29 |

Note: These are predicted values based on analogous structures and general NMR principles. Experimental verification is necessary.

Vibrational Spectroscopy (Infrared and Raman) for Key Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide. This band is typically observed in the range of 1630-1680 cm⁻¹. pressbooks.pub The C-N stretching vibrations of the azetidine and azepane rings would also be present, likely in the fingerprint region (below 1500 cm⁻¹). The C-H stretching vibrations of the methylene (B1212753) groups in both rings would appear around 2850-2960 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also Raman active. The symmetric vibrations of the heterocyclic rings may give rise to more intense Raman signals than in the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (alkane) | Stretching | 2850 - 2960 |

| C=O (amide) | Stretching | 1630 - 1680 |

| C-N | Stretching | 1000 - 1350 |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can determine bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For this compound, obtaining a single crystal suitable for X-ray diffraction would be a key objective. The analysis would confirm the connectivity established by NMR and provide detailed conformational information about both the azetidine and azepane rings. The planarity of the amide bond and the puckering of the heterocyclic rings would be precisely determined. Given that the molecule is likely achiral unless a chiral center is introduced during synthesis, the crystal structure would likely belong to a centrosymmetric space group.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration (where applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

In its parent form, this compound is achiral. However, if a chiral derivative were synthesized (for example, by introducing a substituent on one of the rings), chiroptical spectroscopy would be essential for determining its enantiomeric purity and absolute configuration. The sign and magnitude of the Cotton effect in the CD spectrum, particularly around the n→π* transition of the carbonyl group, could be correlated with the absolute stereochemistry of the chiral center.

Computational and Theoretical Studies on 1 Azetidine 3 Carbonyl Azepane

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Stability

Density Functional Theory (DFT) serves as a powerful tool for elucidating the electronic structure and predicting the stability of molecular systems like 1-(Azetidine-3-carbonyl)azepane. While specific DFT studies on this exact molecule are not prevalent in the literature, we can infer its properties by examining computational work on its constituent fragments: the N-acylazetidine and the azepane amide.

The stability of N-substituted azetidines can also be assessed by calculating their protonation energies and pKa values. For instance, studies on N-aryl azetidines have shown that the pKa of the azetidine (B1206935) nitrogen is a key determinant of its stability, with electron-withdrawing groups generally lowering the pKa. mit.edu In this compound, the carbonyl group attached to the azepane nitrogen would influence the basicity of the azetidine nitrogen through space.

The amide bond linking the azetidine and azepane rings is another key feature. DFT studies on amides provide insights into their rotational barriers, vibrational frequencies (e.g., amide I and II bands), and charge distribution. capes.gov.br The planarity of the amide bond is a result of the delocalization of the nitrogen lone pair with the carbonyl π-system. DFT can be used to calculate the energy barrier for rotation around the C-N bond, which is typically in the range of 15-20 kcal/mol for secondary amides.

A comprehensive DFT study on this compound would involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. Analysis of the molecular orbitals (HOMO and LUMO) would provide insights into the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO indicating regions prone to nucleophilic attack. The electrostatic potential map would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which is crucial for understanding intermolecular interactions.

Conformational Analysis and Energy Landscapes of Azetidine and Azepane Rings

The azetidine ring is not planar and exists in a puckered conformation to relieve some of its inherent angle strain. Electron diffraction studies have shown that the parent azetidine has a dihedral angle of 37°. nih.gov The degree of puckering can be influenced by substituents. Computational studies on fluorinated azetidines have demonstrated that the ring pucker can be biased by electrostatic interactions between substituents and the nitrogen atom. mit.edu For this compound, the carbonyl group at the 3-position will influence the puckering of the azetidine ring.

The seven-membered azepane ring is significantly more flexible than the azetidine ring and can adopt multiple low-energy conformations. The most common conformations for seven-membered rings are the chair, boat, and twist-boat forms. nih.gov The energy differences between these conformers are often small, leading to a complex potential energy surface with multiple minima and low-energy transition states. Computational modeling and NMR spectroscopy have been used to investigate the conformational preferences of substituted azepanes. nih.gov For instance, studies on azepane-4-carbonitrile (B580898) suggest that twist-boat conformations are often the lowest in energy. nih.gov

A detailed conformational analysis of this compound would require systematic scanning of the torsional angles associated with the ring puckering of both rings and the rotation around the connecting amide bond. This would generate a potential energy surface, from which the global minimum and other low-energy conformers could be identified. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

Table 1: Representative Conformational Parameters for Seven-Membered Azepane Ring Systems

| Conformation | Puckering Amplitude (q2) | Puckering Amplitude (q3) | Phase Angle (φ2) | Phase Angle (φ3) | Relative Energy (kcal/mol) |

| Chair | ~1.0 | ~0.2 | Variable | Variable | 0 (reference) |

| Boat | Variable | Variable | Variable | Variable | 2-5 |

| Twist-Boat | ~1.008 | ~0.176 | Variable | Variable | 1-3 |

Note: The values in this table are approximate and can vary significantly based on substitution patterns and the computational methods used. The data is illustrative of typical parameters found in computational studies of azepane derivatives. nih.gov

Elucidation of Reaction Mechanisms and Transition State Analysis in Synthesis

Computational chemistry, particularly DFT, is an invaluable tool for elucidating the mechanisms of chemical reactions and analyzing the structures and energies of transition states. The synthesis of this compound would likely involve the formation of the azetidine ring followed by or preceded by the formation of the amide bond with azepane.

Several methods for the synthesis of the azetidine ring have been investigated computationally. For instance, the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines has been studied, with computational results suggesting that the coordination of the lanthanum catalyst plays a key role in the regioselectivity. nih.gov Another modern approach is the copper-catalyzed photoinduced radical cyclization of ynamides to form azetidines, where DFT calculations have shown a preference for the 4-exo-dig cyclization pathway. mit.edu Computational models have also been developed to predict the feasibility of photocatalyzed [2+2] cycloadditions to form azetidines. nih.gov

The formation of the amide bond between the azetidine-3-carboxylic acid and azepane is a crucial step. The mechanism of amide bond formation can be studied computationally to understand the role of coupling reagents and catalysts. DFT calculations have been used to investigate the mechanism of amide bond formation via a CS2-releasing 1,3-acyl transfer, identifying the rate-determining step and the influence of substituents. nih.gov The transition states for amide bond formation, often involving tetrahedral intermediates, can be located and characterized using DFT. The activation energy barrier calculated from the energy difference between the reactants and the transition state provides a quantitative measure of the reaction rate. nih.gov

For the specific synthesis of this compound, a plausible route would be the coupling of a protected azetidine-3-carboxylic acid with azepane using a standard peptide coupling reagent. A computational study of this reaction would involve:

Modeling the reactants, the coupling agent, and any catalysts.

Mapping the reaction pathway by locating all intermediates and transition states.

Calculating the activation energies for each step to determine the rate-determining step.

Analyzing the geometry and electronic structure of the transition states to understand the key interactions that stabilize them.

Molecular Dynamics Simulations for Investigating Conformational Flexibility

While quantum chemical calculations are excellent for studying static properties and reaction mechanisms, molecular dynamics (MD) simulations are the preferred method for exploring the dynamic behavior and conformational flexibility of molecules over time. For a molecule like this compound, with its two interconnected flexible rings, MD simulations can provide a wealth of information about its conformational landscape in different environments (e.g., in a vacuum, in water, or in a non-polar solvent).

An MD simulation of this compound would involve:

Assigning a force field to the molecule, which defines the potential energy as a function of the atomic coordinates.

Placing the molecule in a simulation box, often solvated with water molecules to mimic physiological conditions.

Solving Newton's equations of motion for all atoms in the system over a specified period, typically nanoseconds to microseconds.

The resulting trajectory provides a time-resolved view of the molecule's motion. Analysis of the trajectory can reveal:

The accessible conformations of the azepane ring (chair, boat, twist-boat) and the frequency of transitions between them.

The puckering dynamics of the azetidine ring.

The rotational dynamics around the amide bond and other single bonds.

The formation and breaking of intramolecular hydrogen bonds, if any.

In Silico Studies of Molecular Interactions and Recognition (non-biological target modeling)

Beyond its intrinsic properties, the way a molecule interacts with its environment is crucial. In silico methods are widely used to model and predict these interactions. For this compound, this could involve studying its interactions with other molecules in a non-biological context, such as in host-guest chemistry or self-assembly processes.

Molecular docking is a computational technique commonly used to predict the binding mode and affinity of a small molecule (ligand) to a larger receptor. While often applied to biological targets, it can also be used to study interactions with non-biological hosts, such as cyclodextrins, calixarenes, or other synthetic receptors. A docking study of this compound with a model host could reveal:

The preferred binding orientation of the molecule within the host's cavity.

The key intermolecular interactions responsible for binding, such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

An estimated binding affinity, which can be used to rank different host-guest pairs.

The amide group in this compound is a strong hydrogen bond donor (N-H) and acceptor (C=O), making it a key player in molecular recognition events. The azetidine and azepane rings provide a specific three-dimensional scaffold that can be recognized by a complementary host.

Furthermore, computational studies can be used to investigate the potential for self-assembly of this compound molecules. Through intermolecular hydrogen bonding and other non-covalent interactions, these molecules could potentially form dimers, oligomers, or even larger supramolecular structures. MD simulations and quantum chemical calculations can be employed to explore the stability and geometry of these assemblies.

Chemoinformatics and Virtual Library Design for Azacyclic Systems

Chemoinformatics applies computational methods to manage, analyze, and model chemical information. In the context of this compound, chemoinformatics tools can be used in several ways. One of the most powerful applications is the design of virtual libraries of related compounds for in silico screening.

Starting with the core scaffold of this compound, a virtual library can be generated by systematically varying the substituents on both the azetidine and azepane rings. For example, different functional groups could be added to the azetidine ring at the 1- or 2-positions, or to the azepane ring at various positions. This can result in a vast library of virtual compounds with diverse physicochemical properties.

Once the virtual library is created, chemoinformatics tools can be used to:

Calculate a wide range of molecular descriptors for each compound, such as molecular weight, logP (lipophilicity), polar surface area, number of hydrogen bond donors and acceptors, and shape indices.

Filter the library based on desired properties, for example, to select for drug-like molecules using criteria such as Lipinski's rule of five.

Perform virtual screening of the library against a specific target (biological or non-biological) using high-throughput docking to identify potential hits.

Develop quantitative structure-activity relationship (QSAR) models that correlate the calculated descriptors with a measured or predicted activity, which can then be used to predict the activity of new, unsynthesized compounds.

The use of computational models to guide the synthesis of azetidines has been demonstrated, where frontier orbital energies were calculated to predict the success of photocatalyzed reactions. mit.edu This approach, combining chemoinformatics and quantum chemistry, can significantly accelerate the discovery of new molecules with desired properties by prioritizing the most promising synthetic targets.

Role of 1 Azetidine 3 Carbonyl Azepane As a Synthetic Scaffold in Chemical Research

Design and Synthesis of Diverse Compound Libraries Incorporating the Azetidine-Azepane Core

The azetidine-azepane core serves as a foundational structure for the generation of diverse compound libraries, enabling the exploration of a wide chemical space. The synthesis of such libraries often involves modular approaches, where different substituents can be introduced at various positions on both the azetidine (B1206935) and azepane rings. This allows for the systematic modification of the scaffold to optimize biological activity and physicochemical properties.

Recent advancements in synthetic methodologies have facilitated the construction of these complex heterocyclic systems. For instance, strategies involving ring-opening and expansion reactions of strained azetidine precursors have proven effective. rsc.org Additionally, photocatalytic methods, such as the aza-Paternò-Büchi reaction, have been employed for the synthesis of azetidine-containing molecules. rsc.org The functionalization of the azepane scaffold can also be achieved through various synthetic transformations. researchgate.net

A general approach to creating a library based on the 1-(Azetidine-3-carbonyl)azepane scaffold might involve the initial coupling of a protected azetidine-3-carboxylic acid with azepane, followed by deprotection and subsequent functionalization of the azetidine nitrogen. The azepane ring can also be modified prior to or after the coupling reaction. This modularity allows for the creation of a large number of derivatives from a common intermediate.

Table 1: Representative Synthetic Strategies for Azetidine and Azepane Functionalization

| Strategy | Description | Key Features |

| Intramolecular C(sp³)–H Amination | Palladium(II)-catalyzed reaction to form functionalized azetidines. rsc.org | Utilizes a combination of an oxidant and an additive to promote cyclization. rsc.org |

| Strain-Release Homologation | Reaction of azabicyclo[1.1.0]butanes to produce substituted azetidines. rsc.org | Offers a way to access structurally diverse azetidines. rsc.org |

| Kulinkovich-type Coupling | Titanium(IV)-mediated synthesis of spirocyclic NH-azetidines from oxime ethers and Grignard reagents. rsc.org | Provides access to spirocyclic azetidine structures. rsc.org |

| One-Pot Diazo-Heterocycle “Stitching” | Rhodium-catalyzed N–H insertion and cyclization for the synthesis of 2,2-disubstituted azepanes. researchgate.net | Enables rapid assembly of saturated nitrogen heterocycles. researchgate.net |

Exploration of the Azetidine-Azepane Moiety as a Privileged Structure in Chemical Biology

The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple biological targets with high affinity. unipi.itnih.gov The azetidine-azepane moiety has been explored as such a scaffold due to its unique combination of structural features. The rigid azetidine ring can position substituents in well-defined orientations, while the flexible azepane ring allows the molecule to adopt various conformations to fit different binding pockets.

The azetidine ring, in particular, is a recognized privileged scaffold in medicinal chemistry, appearing in a range of bioactive compounds with diverse therapeutic applications. nih.govresearchgate.net Its incorporation into the larger azetidine-azepane framework can lead to novel compounds with improved pharmacological profiles. The azepane ring also contributes to the diversity of biological activities observed in compounds containing this motif, including anticancer, antimicrobial, and anti-Alzheimer's disease properties. nih.gov

The combination of these two rings in this compound creates a scaffold that can be systematically decorated with various functional groups to interact with a wide array of biological targets, from enzymes to receptors.

Applications in Target-Oriented Synthesis and Complex Molecular Architectures

The this compound scaffold is a valuable tool in target-oriented synthesis, where the goal is to create complex molecules with specific biological activities. The defined stereochemistry and conformational properties of this scaffold allow for the rational design of inhibitors and probes for various biological targets.

For example, bicyclic azetidines have been synthesized and shown to have potent antimalarial activity by targeting the Plasmodium falciparum phenylalanyl-tRNA synthetase. acs.org The synthesis of these complex molecules often relies on advanced synthetic methods, such as directed C(sp³)–H arylation, to introduce key structural features. acs.org The azetidine-azepane core can serve as a starting point for the synthesis of even more complex, polycyclic systems with potential therapeutic applications. The strain in the azetidine ring can be harnessed in ring-expansion reactions to build larger heterocyclic systems. rsc.org

Mechanistic Biological Studies of Azetidine/Azepane-Containing Compounds (Strictly In Vitro and Non-Clinical)

Derivatives of the azetidine-azepane scaffold have been investigated as inhibitors of various enzymes. The systematic modification of the scaffold allows for the elucidation of structure-activity relationships (SAR), providing insights into the key molecular interactions required for potent inhibition.

For instance, novel azepane derivatives have been designed and evaluated as inhibitors of protein kinase B (PKB-alpha) and protein kinase A (PKA). nih.gov Structure-based design, aided by X-ray crystallography, led to the identification of potent and plasma-stable inhibitors. nih.gov The replacement of an unstable ester linkage with more stable amide, ether, or amine linkers was a key strategy in this optimization process. nih.gov

Azetidine-based compounds have also been identified as potent inhibitors of the STAT3 signaling pathway, which is implicated in cancer. acs.org SAR studies on a series of azetidine amides revealed that small changes to the scaffold, such as the replacement of a proline linker with an azetidine linker, led to a significant increase in potency. acs.org

Table 2: In Vitro Enzyme Inhibition Data for Representative Azetidine/Azepane Derivatives

| Compound Class | Target Enzyme | Key Findings | IC₅₀ Values |

| Azepane Derivatives | PKB-alpha, PKA | Replacement of an ester linkage with an amide linker led to a highly active and plasma-stable inhibitor. nih.gov | 4 nM (PKB-alpha) for the lead amide derivative. nih.gov |

| Azetidine Amides | STAT3 | R-azetidine-2-carboxamides showed sub-micromolar potency in inhibiting STAT3 DNA-binding activity. acs.org | 0.55 µM for salicylate (B1505791) analog 5a. acs.org |

| Azetidine Derivatives | GABA Transporters (GAT-1, GAT-3) | Azetidin-2-ylacetic acid derivatives with specific lipophilic residues showed high potency at GAT-1. nih.gov | 2.01 µM and 2.83 µM for the most potent GAT-1 inhibitors. nih.gov |

The azetidine-azepane scaffold is also utilized in the design of ligands for various receptors. The conformational constraints of the azetidine ring and the flexibility of the azepane ring can be exploited to achieve high affinity and selectivity for a specific receptor subtype.

In vitro binding assays are crucial for determining the affinity of newly synthesized compounds for their target receptors. For example, azetidine derivatives have been explored as triple reuptake inhibitors, targeting the transporters for serotonin, norepinephrine, and dopamine. nih.gov High-throughput screening of a library of 3-substituted azetidine derivatives identified compounds with potent inhibitory activity. nih.gov

The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. The azetidine-azepane scaffold has been investigated as a potential framework for the design of novel antimicrobial compounds.

Hybrid molecules incorporating azine moieties, which can include azetidine and azepane rings, have shown promising antimicrobial activity. nih.gov These hybrid compounds often exhibit enhanced efficacy due to their ability to interact with multiple targets within the microbial cell. nih.gov For instance, certain azetidinone derivatives have been shown to have antibacterial activity by targeting essential enzymes like biotin (B1667282) protein ligase and DNA gyrase. researchgate.net

Development of Novel Ligands and Catalysts Based on Azetidine/Azepane Scaffolds

The unique structural characteristics of the azetidine and azepane rings have positioned them as valuable scaffolds in the design of novel ligands and catalysts. The rigid, strained four-membered azetidine ring and the flexible, larger seven-membered azepane ring offer distinct properties that can be harnessed to create sophisticated molecular architectures for catalysis. While direct research on the specific compound "this compound" as a catalytic scaffold is not extensively documented in publicly available literature, an analysis of its constituent parts and related structures provides a strong basis for its potential in this field.

The azetidine ring, due to its inherent strain and conformational rigidity, serves as an excellent foundational element for constructing chiral ligands and catalysts. researchgate.netrsc.org This rigidity can lead to enhanced control over the spatial arrangement of catalytic sites, thereby improving enantioselectivity in asymmetric reactions. rsc.org Research has shown that azetidine-containing scaffolds can be effectively utilized in various catalytic transformations. For instance, azetidine-derived binuclear zinc catalysts have demonstrated success in the asymmetric Michael addition of phosphites. The constrained nature of the azetidine ring is thought to contribute to a more organized catalytic pocket, leading to higher enantioselectivity.

Furthermore, the field of medicinal chemistry has seen the successful incorporation of the azetidine moiety into a variety of bioactive molecules, underscoring its versatility as a scaffold. nih.gov The development of synthetic methods for creating diversely functionalized azetidines opens up possibilities for their application as building blocks in the synthesis of complex ligands. researchgate.netresearchgate.net

The azepane ring, on the other hand, provides a greater degree of conformational flexibility. This property can be advantageous in the design of "bifunctional ligands," where different parts of the ligand molecule play distinct roles in the catalytic cycle. nih.gov The larger ring size of azepane allows for the positioning of coordinating atoms or functional groups over a wider range of distances and geometries, which can be crucial for accommodating various substrates and transition states. Azepane derivatives are recognized as important structural motifs in a wide array of natural products and bioactive compounds, indicating their compatibility with biological systems and their potential for use in biocatalysis or the development of enzyme inhibitors. nih.gov

The combination of the rigid azetidine and flexible azepane moieties in "this compound" presents a compelling case for its use as a bifunctional scaffold. The azetidine portion could serve as a rigid anchor or a chiral directing group, while the azepane ring could provide a flexible linker to which other coordinating groups or substrate-binding sites can be attached. This modular design would allow for the systematic tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic reaction.

The synthesis of such hybrid scaffolds is achievable through established synthetic methodologies, including the functionalization of azetidine and azepane precursors. researchgate.net The amide linkage in "this compound" provides a robust connection between the two heterocyclic systems.

Future Research Directions and Unexplored Avenues for 1 Azetidine 3 Carbonyl Azepane

Advancements in Asymmetric Synthesis and Enantiopure Access to Derivatives

The chirality of the azetidine (B1206935) ring at the C-3 position is a critical determinant of biological activity. Future research will likely focus on developing efficient and highly stereoselective synthetic routes to enantiopure derivatives of 1-(Azetidine-3-carbonyl)azepane.

Key areas of exploration include:

Chiral Catalysis: Building upon existing methods for the asymmetric synthesis of azetidine derivatives, new catalytic systems can be explored. researchgate.net This includes the use of chiral ligands with metals like zinc for asymmetric additions or leveraging chiral organocatalysts derived from other heterocyclic systems. researchgate.netnih.gov The goal would be to establish a direct, enantioselective synthesis of the azetidine-3-carboxylic acid precursor or a direct asymmetric coupling to the azepane ring.

Enzyme-Catalyzed Resolutions: Biocatalysis offers a green and highly specific alternative for obtaining enantiopure compounds. Research into lipases or other hydrolases for the kinetic resolution of racemic intermediates of this compound could provide an efficient pathway to both enantiomers.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to construct the azetidine or azepane ring system with predefined stereochemistry is another viable strategy. researcher.life This approach could provide reliable access to specific stereoisomers for biological evaluation.

A comparative table of potential asymmetric strategies is presented below.

| Synthetic Strategy | Potential Advantage | Key Challenge |

| Chiral Metal Catalysis | High turnover, broad substrate scope | Catalyst cost, metal contamination |

| Organocatalysis | Metal-free, lower toxicity | Higher catalyst loading, scalability |

| Biocatalytic Resolution | High enantioselectivity, mild conditions | Substrate specificity, enzyme stability |

| Chiral Pool Synthesis | Absolute stereocontrol | Limited diversity of starting materials |

Integration with Automated Synthesis and Continuous Flow Chemistry Methodologies

Modernizing the synthesis of this compound through automation and flow chemistry represents a significant avenue for future development. mdpi.com These technologies offer improved safety, scalability, and efficiency over traditional batch processing. beilstein-journals.org

Continuous Flow Synthesis: The synthesis of the azetidine core, in particular, can benefit from flow chemistry. nih.govuniba.it Handling potentially unstable or hazardous intermediates, such as lithiated azetidines for C-3 functionalization, is safer and more efficient in a flow reactor, which allows for precise temperature control and short residence times. nih.govresearchgate.net A future telescoped flow process could start from a simple precursor and yield the final compound without isolating intermediates. mdpi.com

Automated Synthesis Platforms: For generating a library of derivatives, automated synthesis platforms are invaluable. researchgate.netbeilstein-journals.org By systematically varying the substituents on either the azetidine or azepane ring, these systems can rapidly produce a multitude of analogs. This high-throughput approach is essential for structure-activity relationship (SAR) studies and the discovery of molecules with optimized properties.

A hypothetical flow synthesis setup for a key azetidine intermediate is detailed below.

| Parameter | Condition | Rationale |

| Starting Material | N-Boc-3-iodoazetidine | Common precursor for C-3 functionalization. uniba.it |

| Lithiation Agent | n-Hexyllithium (HexLi) | Effective for lithium-halogen exchange. researchgate.net |

| Solvent | Cyclopentyl methyl ether (CPME) | Greener solvent with a high boiling point. uniba.it |

| Temperature | -50 °C | Optimal for preventing by-product formation. uniba.itresearchgate.net |

| Residence Time | < 100 milliseconds | Minimizes decomposition of the reactive lithiated intermediate. researchgate.net |

| Quenching | Electrophile Stream | Introduces desired functionality at the C-3 position. |

Discovery of Novel Reactivity Pathways and Transformations of the Core Structure

Exploring the untapped reactivity of the this compound scaffold can lead to novel derivatives with unique properties. Research in this area would focus on chemical transformations that are specific to the azetidine or azepane moieties.

Ring-Opening Reactions: The inherent ring strain of the azetidine nucleus makes it susceptible to nucleophilic ring-opening. Investigating controlled ring-opening reactions could lead to a new class of linear polyamine derivatives, leveraging the azepane as a complex substituent.

Functionalization of the Azepane Ring: While the azetidine ring is often the focus, the azepane ring offers multiple sites for functionalization. Future work could explore selective C-H activation or other transformations on the seven-membered ring to install additional functional groups, guided by the conformational preferences of the ring.

Cross-Coupling Reactions: If a halogenated version of the azetidine precursor is used, modern cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination could be employed to append a wide array of aromatic and heteroaromatic groups, significantly expanding the chemical space around the core structure. mdpi.com

Exploration of its Utility in Polymer Chemistry and Advanced Materials Science

The structural features of this compound make it an intriguing candidate for the development of novel polymers and advanced materials.

Polymerization Monomer: Azetidines can undergo cationic ring-opening polymerization (CROP) to form polyamines. researchgate.netutwente.nl The presence of the bulky azepane group on the this compound monomer could lead to polymers with unique physical properties, such as altered solubility, thermal stability, and morphology. The resulting poly(azetidine) backbone with pendant azepane-carbonyl groups could have applications in areas like chelation or as a scaffold for further modification. utwente.nl

Development of Chemical Biology Probes and Research Tools (Non-Clinical)

The azetidine scaffold is a key component in several reported chemical probes, suggesting that this compound could serve as a valuable starting point for developing new research tools. nih.govmdpi.comnih.gov Chemical probes are essential for interrogating biological systems and validating new therapeutic targets. pitt.edursc.org

Scaffold for Library Synthesis: The compound can be used as a core structure for creating a focused library of small molecules. nih.gov By systematically introducing different functional groups, a diverse collection of compounds can be screened against various biological targets (e.g., kinases, bromodomains, G-protein coupled receptors) to identify new "hits."

Fragment-Based Discovery: The azetidine-carbonyl-azepane motif can be considered a novel fragment for fragment-based lead discovery (FBLD). Its unique three-dimensional shape and chemical properties could allow it to bind to protein pockets that are not well-addressed by more conventional, flatter aromatic fragments.

Tagged Probes: Derivatives of this compound could be synthesized with "clickable" handles (e.g., alkynes or azides) or reporter tags (e.g., fluorophores). mdpi.com Such tagged probes would be instrumental in target identification and validation studies, allowing researchers to visualize cellular localization or pull down protein binding partners. For instance, the azetidine moiety has proven optimal for interacting with specific residues in bromodomains like BRD9. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 1-(Azetidine-3-carbonyl)azepane, and how can purity be optimized?

A two-step approach is typically employed:

- Step 1 : Synthesis of azepane derivatives via nucleophilic substitution. For example, azepane reacts with brominated precursors (e.g., 3-bromopyridine) under reflux conditions with excess azepane (3.0 eq.) for 72 hours, followed by column chromatography (SiO₂, 1:1 eluent) to isolate intermediates like 1-(pyridin-3-yl)azepane .

- Step 2 : Coupling with azetidine-3-carboxylic acid. Carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) is commonly used. Purification via recrystallization or preparative HPLC ensures >95% purity. Analytical validation (NMR, LC-MS) is critical to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- ¹H NMR : Key peaks include δ 3.42–3.49 ppm (m, 4H, azetidine CH₂), δ 1.52–1.84 ppm (m, 8H, azepane CH₂), and absence of unreacted azetidine-3-carboxylic acid (δ ~10–12 ppm for COOH, if present) .

- LC-MS : Confirm molecular ion ([M+H]⁺ expected at m/z 211.2) and rule out side products like unreacted intermediates .

- HPLC : Use a C18 column with acetonitrile/water gradients to assess purity. Retention times should align with reference standards .

Q. What are the stability considerations for handling this compound in laboratory settings?

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the amide bond. Lyophilized forms are stable for >6 months if desiccated .

- Handling : Avoid prolonged exposure to moisture or acidic/basic conditions. Use anhydrous solvents (e.g., DMF, DCM) during synthesis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations can model transition states and regioselectivity. For example:

- NBO Analysis : Reveals electron density distribution in the azetidine carbonyl group, influencing nucleophilic attack sites .

- Thermodynamic Profiles : Calculate activation energies for competing pathways (e.g., amide vs. ester formation) to optimize reaction conditions .

Experimental validation via kinetic studies (e.g., variable-temperature NMR) is recommended to cross-verify computational predictions .

Q. How should researchers address contradictions in spectroscopic data across synthesis batches?

- Root-Cause Analysis : Compare NMR/LC-MS profiles to identify impurities (e.g., residual solvents, unreacted azepane). For example, a δ 7.17–7.25 ppm multiplet in ¹H NMR may indicate aryl contaminants from incomplete purification .

- Method Triangulation : Combine HPLC, GC-MS, and elemental analysis to resolve ambiguities. If purity discrepancies persist, revise chromatographic protocols (e.g., gradient elution adjustments) .

Q. What mechanistic insights exist for the biological activity of this compound analogs?

While direct studies are limited, structural analogs (e.g., 1-(pyridin-3-yl)azepane) exhibit activity via:

- Enzyme Inhibition : Competitive binding to catalytic sites (e.g., kinases, proteases) due to the azepane ring’s conformational flexibility .

- Receptor Modulation : Azetidine’s strained ring may enhance affinity for G-protein-coupled receptors (GPCRs), as seen in related azepane derivatives .

In vitro assays (e.g., fluorescence polarization, SPR) are recommended to validate target engagement .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to evaluate variables (temperature, stoichiometry) for yield improvement .

- Data Reproducibility : Document reaction conditions rigorously (e.g., solvent lot numbers, humidity levels) to mitigate batch-to-batch variability .

- Safety Protocols : Follow MedChemExpress guidelines for handling azetidine derivatives, including PPE requirements and emergency procedures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.